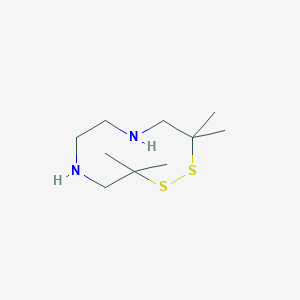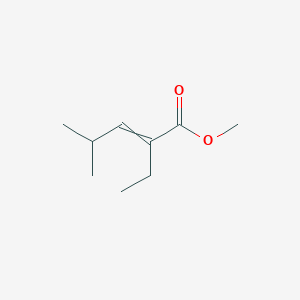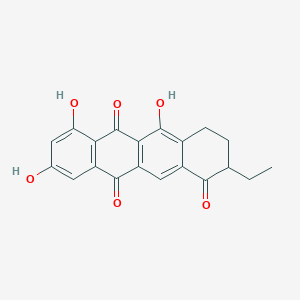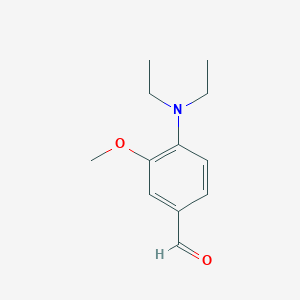
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both tert-butyl and isopropyl groups attached to an amino-propanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(1-methylethyl)aniline with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amino-propanol compounds.
Applications De Recherche Scientifique
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-2-propanol
- 3-((2-(1-methylethyl)phenyl)amino)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-phenyl-2-propanol
Uniqueness
Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol stands out due to its unique combination of tert-butyl and isopropyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
98599-15-6 |
|---|---|
Formule moléculaire |
C16H28N2O |
Poids moléculaire |
264.41 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(2-propan-2-ylanilino)propan-2-ol |
InChI |
InChI=1S/C16H28N2O/c1-12(2)14-8-6-7-9-15(14)17-10-13(19)11-18-16(3,4)5/h6-9,12-13,17-19H,10-11H2,1-5H3 |
Clé InChI |
YRZFJOXDDNCCDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1NCC(CNC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
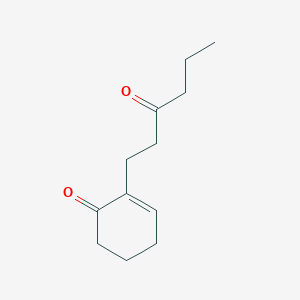
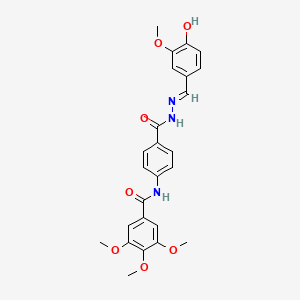

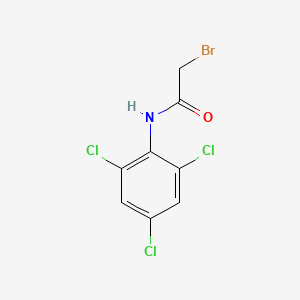
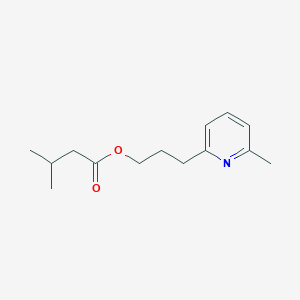
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
